molecular formula C14H15N5O2S B2760407 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide CAS No. 2034418-38-5

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide

Cat. No. B2760407
CAS RN: 2034418-38-5
M. Wt: 317.37
InChI Key: BJOUUPJOACKFAA-UHFFFAOYSA-N
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Description

The compound “N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-methylthiophene-2-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The structures forming the resulting compound libraries with yields and methods used for their preparation are listed in Figures 2 and 3 .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using X-ray diffraction . This technique is used to illustrate the relationship between weak interactions and sensitivity of energetic materials .


Chemical Reactions Analysis

The chemical reactions of the compound can be analyzed using 1H NMR and 13C NMR spectroscopy . These techniques provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include excellent thermal stability and high density . For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s−1 and P = 37.8 GPa) .

Scientific Research Applications

Safety and Hazards

The safety and hazards of similar compounds can be analyzed based on their sensitivity to external stimuli and their detonation performance . For example, compounds 14, 17, and 19 are very sensitive (IS ≤ 2 J and FS ≤ 100 J) but exhibit excellent calculated detonation performance (Dv ≥ 8690 m s−1 and P ≥ 30.2 GPa) .

Future Directions

The future directions for the development of similar compounds involve designing next-generation fused ring energetic materials for different applications as an alternating kind or site of the substituent group . These compounds have strong possibilities for applications as primary explosives .

properties

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-3-21-12-5-4-10-16-17-11(19(10)18-12)8-15-14(20)13-9(2)6-7-22-13/h4-7H,3,8H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOUUPJOACKFAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3=C(C=CS3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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